molecular formula C16H13NO4 B2691190 2-(2-Phenoxyethoxy)isoindole-1,3-dione CAS No. 338406-38-5

2-(2-Phenoxyethoxy)isoindole-1,3-dione

Cat. No.: B2691190
CAS No.: 338406-38-5
M. Wt: 283.283
InChI Key: TYMAXKVSYHTCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Phthalimide (B116566) and Isoindole Derivatives in Organic Synthesis and Material Science

Phthalimide and its isomeric isoindole derivatives are foundational structures in the fields of organic synthesis and material science. The phthalimide group, characterized by a benzene (B151609) ring fused to a five-membered imide ring, is renowned for its utility in the Gabriel synthesis, a classic and reliable method for the preparation of primary amines. This reactivity stems from the acidic nature of the N-H bond, which allows for facile N-alkylation. Beyond this synthetic utility, phthalimide derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. This has led to their extensive investigation in medicinal chemistry, with notable examples including thalidomide (B1683933) and its analogs.

In the realm of material science, the rigid, planar structure of the isoindole core lends itself to the construction of functional materials. Isoindole derivatives are integral components of various pigments and dyes, prized for their thermal and photostability. Their electron-accepting nature also makes them valuable building blocks for organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to readily modify the isoindole structure allows for the fine-tuning of electronic and optical properties, making these derivatives a versatile platform for the development of novel materials.

Historical Development of Phenoxyethoxy Moieties in Molecular Design

The phenoxyethoxy moiety, consisting of a phenyl ring linked to an ethoxy group, has a rich history in molecular design, particularly in the field of medicinal chemistry. The inclusion of this group in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. The phenoxy group itself is considered a "privileged scaffold," meaning it is a structural element that is frequently found in biologically active compounds. It can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for molecular recognition at biological targets.

The flexible ethoxy linker provides conformational freedom, allowing the phenoxy group to orient itself optimally within a binding pocket. Furthermore, the ether linkage is generally stable to metabolic degradation, contributing to improved bioavailability and duration of action. Historically, the phenoxyethoxy group has been incorporated into a wide array of therapeutic agents, including beta-blockers, antidepressants, and anticancer agents. Its ability to modulate properties such as solubility, lipophilicity, and target affinity has made it a valuable tool for medicinal chemists seeking to optimize the performance of drug candidates.

Rationale for the Synthesis and Comprehensive Study of 2-(2-Phenoxyethoxy)isoindole-1,3-dione

The synthesis of this compound is predicated on the hypothesis that combining the phthalimide and phenoxyethoxy moieties will result in a molecule with unique and potentially advantageous properties. The rationale for its creation and study can be understood through the principles of molecular hybridization, where two distinct pharmacophores are linked to create a new chemical entity with a potentially synergistic or novel biological profile.

The phthalimide core provides a rigid and well-defined scaffold that is known to interact with a variety of biological targets. The phenoxyethoxy side chain introduces flexibility and the potential for additional binding interactions. The combination of these two groups could lead to a molecule with enhanced biological activity, improved selectivity, or a novel mechanism of action. For instance, the phenoxy group could direct the molecule to a specific receptor or enzyme, while the phthalimide portion could be responsible for the primary biological effect. Furthermore, the study of such a hybrid molecule allows for a deeper understanding of structure-activity relationships (SAR), providing valuable insights for the design of future compounds. A general synthetic approach for N-substituted phthalimides involves the reaction of phthalic anhydride (B1165640) with a corresponding primary amine, in this case, 2-phenoxyethan-1-amine.

Overview of Research Scope and Methodologies Applied to this compound

The comprehensive study of a novel compound like this compound typically encompasses a multi-faceted research scope, employing a range of analytical and computational methodologies to fully characterize its chemical and physical properties.

Synthesis and Purification: The initial phase of research focuses on the efficient synthesis of the target compound. A common method for preparing N-substituted phthalimides is the condensation of phthalic anhydride with the corresponding primary amine. chemicalbook.com For this compound, this would involve the reaction of phthalic anhydride with 2-phenoxyethan-1-amine. The reaction progress is typically monitored by techniques such as Thin Layer Chromatography (TLC). Following the reaction, purification is crucial and is often achieved through recrystallization or column chromatography to obtain the compound in high purity.

Structural Elucidation: Once synthesized and purified, the precise molecular structure is confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule, confirming the presence and connectivity of the phthalimide and phenoxyethoxy moieties.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) groups of the imide and the ether (C-O-C) linkage.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its fragmentation patterns, further confirming the structure.

Physicochemical Characterization:

Melting Point Determination: The melting point is a key physical property that provides an indication of the purity of the crystalline solid.

Solubility Studies: Assessing the solubility of the compound in various solvents is important for its handling, formulation, and potential biological applications.

Computational Modeling: In addition to experimental techniques, computational methods are often employed to gain a deeper understanding of the molecule's properties at a theoretical level.

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, predict spectroscopic properties (such as NMR and IR spectra), and analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acgpubs.org

Properties

IUPAC Name

2-(2-phenoxyethoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-15-13-8-4-5-9-14(13)16(19)17(15)21-11-10-20-12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMAXKVSYHTCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 2 2 Phenoxyethoxy Isoindole 1,3 Dione

Retrosynthetic Analysis of 2-(2-Phenoxyethoxy)isoindole-1,3-dione

A retrosynthetic analysis of this compound reveals two primary disconnection points, suggesting plausible synthetic pathways. The most straightforward approach involves the disconnection of the N-C(O) bond of the imide. This leads to two key precursors: phthalic anhydride (B1165640) and 2-phenoxyethan-1-amine. This strategy is attractive due to the commercial availability and relative low cost of phthalic anhydride.

An alternative disconnection can be envisioned at the C-O ether linkage within the phenoxyethoxy side chain. This would involve the N-alkylation of phthalimide (B116566) with a suitable 2-phenoxyethyl halide or a related electrophile. This approach, known as the Gabriel synthesis, is a well-established method for the preparation of primary amines but can be adapted for the synthesis of N-substituted imides. organic-chemistry.orgiu.edu

Classical Synthetic Routes to N-Substituted Phthalimides: Applicability to this compound

The synthesis of N-substituted phthalimides is a cornerstone of organic synthesis, with several established methods that can be applied to the preparation of this compound.

The most common and direct method for the synthesis of N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine. nih.gov In the context of this compound, this would involve the reaction of phthalic anhydride with 2-phenoxyethan-1-amine.

The reaction is typically carried out at elevated temperatures, often in a high-boiling solvent such as glacial acetic acid, toluene (B28343), or N,N-dimethylformamide (DMF), to facilitate the removal of water formed during the reaction. researchgate.netnih.govchemicalbook.com The use of a Dean-Stark apparatus is common when the reaction is performed in toluene to drive the equilibrium towards the product. chemicalbook.com Microwave irradiation has also been employed to accelerate this reaction, often leading to shorter reaction times and improved yields. researchgate.net

ReactantsCatalyst/SolventTemperature (°C)Yield (%)Reference
Phthalic anhydride, Primary aminesGlacial Acetic Acid11028-87 nih.gov
Phthalic anhydride, Primary aminesTolueneRefluxHigh chemicalbook.com
Phthalic anhydride, Primary amines(10%) Sulphamic Acid/Acetic Acid11086-98 researchgate.net
Phthalimide, Alkyl halidesAnhydrous Potassium Carbonate/DMFNot specifiedHigh iu.edu

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of N-substituted phthalimides, offering alternative routes that can tolerate a wider range of functional groups. nih.govnih.gov These methods often involve the carbonylation of aryl halides. nih.gov

One such approach is the palladium-catalyzed double carbonylation of o-dihaloarenes with amines. rsc.org This method utilizes a palladium catalyst in the presence of a carbon monoxide source, such as Mo(CO)₆, to construct the phthalimide ring. nih.govrsc.org Another strategy involves the aminocarbonylation of aryl halides using formic acid and carbodiimides as an in-situ source of carbon monoxide. nih.gov More recent developments have focused on the palladium-catalyzed isocyanide insertion reactions, which provide a versatile route to phthalimides from readily available starting materials under mild conditions. acs.org

MethodCatalystCarbonyl SourceKey FeaturesReference
Double CarbonylationPdCl₂/xantphos (B1684198)Mo(CO)₆Utilizes nitroarenes directly rsc.org
AminocarbonylationPalladium catalystFormic acid/carbodiimideIn-situ CO generation nih.gov
Isocyanide InsertionPd(OAc)₂/PPh₃IsocyanideMulticomponent domino strategy acs.org
CycloaminocarbonylationPolymer-supported palladium-N-heterocyclic carbeneCOUtilizes o-halobenzoic acids and amines rsc.org

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like isoindole-1,3-diones in a single step. nih.gov A notable example is the reaction between o-phthalaldehyde, a primary amine, and a thiol, which leads to the formation of a highly fluorescent isoindole. escholarship.org While this specific reaction yields a 1-thio-substituted isoindole, it highlights the potential of MCRs in constructing the core isoindole structure. Further modifications of such strategies could potentially be adapted for the synthesis of the desired 1,3-dione.

Another multicomponent approach involves the reaction of arynes, isocyanides, and carbon dioxide, which can produce N-substituted phthalimides under transition-metal-free conditions. organic-chemistry.org

Advanced Synthetic Strategies for the Phenoxyethoxy Moiety Integration

The integration of the phenoxyethoxy moiety is a critical step in the synthesis of the target molecule. The most direct method, as suggested by the retrosynthetic analysis, is the use of 2-phenoxyethan-1-amine as a primary amine in the condensation reaction with phthalic anhydride.

Alternatively, the Gabriel synthesis provides a classic method for introducing the N-substituent. organic-chemistry.org This would involve the N-alkylation of potassium phthalimide with a 2-phenoxyethyl halide. The reaction is typically carried out in a polar aprotic solvent like DMF. iu.edu

Investigation of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, catalyst, and base.

For the classical condensation reaction, the choice of solvent can significantly impact the reaction rate and yield. While glacial acetic acid is commonly used, other solvents like toluene with azeotropic removal of water can be highly effective. nih.govchemicalbook.com The use of a mild acid catalyst, such as sulphamic acid, has been shown to improve yields. researchgate.net

In palladium-catalyzed syntheses, the selection of the ligand and base is critical. For instance, in the double carbonylation of o-dihaloarenes, the use of xantphos as a ligand and N,N,N′,N′-tetramethylethane-1,2-diamine (TMEDA) as a base was found to be optimal. rsc.org For palladium-catalyzed reactions involving isocyanide insertion, a combination of Pd(OAc)₂ and PPh₃ has proven effective. acs.org

The use of microwave irradiation can be a valuable tool for optimizing reaction conditions, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.net

Reaction TypeCatalyst SystemSolventBaseKey Optimization ParameterReference
CondensationSulphamic AcidAcetic Acid-Catalyst addition researchgate.net
Gabriel Synthesis-DMFK₂CO₃Solvent choice iu.edu
Double CarbonylationPdCl₂/xantphos-TMEDALigand and base selection rsc.org
Isocyanide InsertionPd(OAc)₂/PPh₃DMSOCH₃CH₂ONaCatalyst and base combination acs.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.netsemanticscholar.orgcore.ac.uk For the synthesis of phthalimide derivatives, microwave irradiation provides rapid and efficient heating, significantly reducing reaction times from hours to minutes. core.ac.ukepa.gov

The synthesis of N-substituted phthalimides can be effectively achieved by reacting phthalic anhydride with a primary amine under microwave irradiation, often in solvent-free "dry" conditions. core.ac.ukepa.gov This approach is noted for its high yield and the preservation of stereochemical integrity in chiral molecules. epa.gov

Illustrative Protocol for Microwave-Assisted Synthesis:

A common laboratory-scale approach involves placing equimolar amounts of phthalic anhydride and the desired primary amine, in this case, 2-phenoxyethoxyamine, into a vessel suitable for microwave heating. The reaction can be performed solvent-free or with a minimal amount of a high-boiling polar solvent to aid energy absorption. The mixture is then subjected to microwave irradiation at a set power and temperature for a short duration.

The table below outlines a representative set of conditions for the microwave-assisted synthesis of various phthalimide derivatives, which could be adapted and optimized for the synthesis of this compound.

Reactant AReactant BPower (W)Time (min)Yield (%)Reference
Phthalic AnhydrideGlycineMedium-High3-595 core.ac.uk
Phthalic AnhydrideAniline450580.21 researchgate.netsemanticscholar.org
Phthalic AnhydrideUrea450670.7 researchgate.netsemanticscholar.org
Phthalic AnhydrideSulphanilic Acid450873.78 researchgate.netsemanticscholar.org

Optimization of this protocol for this compound would involve screening reaction times and power settings to maximize yield and purity while minimizing byproduct formation.

Isolation and Purification Techniques for this compound

The effective isolation and purification of the final product are critical for obtaining this compound with high purity. The choice of technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Common methods for N-substituted phthalimides include precipitation, washing, recrystallization, and chromatography.

Initial Workup:

Following the reaction, the crude product is typically isolated by cooling the reaction mixture, which often induces precipitation or crystallization. mdpi.comnih.gov If the reaction is performed in a solvent, it may be removed under reduced pressure. The resulting solid is then filtered and washed to remove unreacted starting materials and soluble byproducts. orgsyn.org Washing with water is effective for removing inorganic salts, while washing with a non-polar solvent can remove non-polar organic impurities. orgsyn.org

Recrystallization:

Recrystallization is the most common method for purifying solid organic compounds. The crude this compound would be dissolved in a minimum amount of a hot solvent, and then the solution is allowed to cool slowly. The pure compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is crucial for effective purification.

Common Recrystallization Solvents for Phthalimide Derivatives:

Solvent/SystemTypical ApplicationReference
Ethanol or Isopropyl AlcoholGeneral purpose for many N-substituted phthalimides. mdpi.com
Glacial Acetic AcidUsed for purifying products from high-temperature condensations. orgsyn.org
Ethanol/WaterA mixed-solvent system to fine-tune polarity for optimal crystallization.
Dichloromethane/HexaneUsed for compounds soluble in chlorinated solvents but insoluble in alkanes. acgpubs.org
Ethanol/Hexane or CyclohexaneMixed-solvent systems for compounds with intermediate polarity. nih.gov

Chromatographic Techniques:

For higher purity or when recrystallization is ineffective, column chromatography is employed. researchgate.netacgpubs.org A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent (mobile phase), usually a mixture of solvents like ethyl acetate (B1210297) and hexane, is passed through the column. acgpubs.org Components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the collection of pure fractions of the desired compound.

The purity of the fractions and the final product is often monitored by Thin-Layer Chromatography (TLC), which provides a quick assessment of the number of components in a mixture. researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation of 2 2 Phenoxyethoxy Isoindole 1,3 Dione

X-ray Crystallographic Analysis: Elucidating Molecular Conformation and Crystal Packing

Specific X-ray crystallographic data for 2-(2-Phenoxyethoxy)isoindole-1,3-dione is not publicly available in the reviewed literature. However, analysis of closely related isoindole-1,3-dione derivatives allows for a hypothetical description of its solid-state structure.

Solid-State NMR Spectroscopy for Probing Molecular Dynamics and Lattice Interactions

Currently, there are no published solid-state NMR (ssNMR) studies specifically for this compound. This technique would be highly valuable for complementing X-ray diffraction data by providing information about the local environment of specific atoms (e.g., ¹³C, ¹⁵N, ¹H) within the crystal lattice.

Furthermore, ssNMR can probe molecular dynamics, such as the motion of the flexible ethoxy bridge or potential rotational motion of the phenyl ring, over a wide range of timescales. Any polymorphic forms or the presence of non-equivalent molecules in the crystallographic asymmetric unit could also be identified and characterized using this powerful analytical method.

Vibrational Spectroscopy (Raman, IR) for Bond Characterization and Functional Group Analysis

Vibrational spectroscopy provides a "fingerprint" of the molecule by probing its various bond vibrations. While a specific experimental spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups and data from analogous structures. acgpubs.orgmdpi.com

The infrared (IR) and Raman spectra would be dominated by the characteristic vibrations of the phthalimide (B116566) and phenoxy moieties. The symmetric and asymmetric stretching vibrations of the imide carbonyl (C=O) groups are expected to produce strong IR bands. Aromatic C-H stretching vibrations and C=C ring stretching bands from both the phthalimide and phenoxy rings would also be prominent. The presence of the ether linkage would be confirmed by a strong C-O-C stretching vibration.

Table 1: Predicted Major Vibrational Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch Phthalimide & Phenoxy Rings 3100-3000
Asymmetric C=O Stretch Imide ~1770
Symmetric C=O Stretch Imide ~1710
Aromatic C=C Stretch Phthalimide & Phenoxy Rings 1600-1450
Asymmetric C-O-C Stretch Ether ~1250

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

The photophysical properties of this compound are determined by its electronic structure, which can be investigated using UV-Vis and fluorescence spectroscopy. The molecule contains two primary chromophores: the phthalimide group and the phenoxy group.

Table 2: Predicted UV-Vis Absorption Data for this compound

Transition Chromophore Predicted λ_max (nm)
π→π* Phthalimide Ring 220-240

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition and elucidating the structure of a compound by analyzing its fragmentation patterns. The exact mass of this compound (C₁₆H₁₃NO₃) can be calculated and compared with the experimental value of its molecular ion peak [M]⁺.

Upon ionization, the molecule would undergo characteristic fragmentation. The fragmentation pathway can be predicted based on the stability of the resulting ions. Key fragmentation events would likely involve cleavage of the ether bonds and the bond connecting the side chain to the phthalimide nitrogen. This would result in characteristic fragment ions corresponding to the phthalimide group, the phenoxy group, and various intermediates. Analysis of these fragments helps to piece together the original molecular structure, a method used in the characterization of many isoindoline-1,3-dione derivatives. mdpi.commdpi.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Nominal) Proposed Fragment Ion Formula
267 [M]⁺ (Molecular Ion) [C₁₆H₁₃NO₃]⁺
174 [C₉H₄NO₃]⁺ [Phthalimide-N=CH₂]⁺
147 [C₈H₅NO₂]⁺ [Phthalimide]⁺
121 [C₈H₉O]⁺ [CH₂-O-Ph]⁺
104 [C₇H₄O]⁺ [Benzoyl cation]⁺
93 [C₆H₅O]⁺ [Phenoxy radical cation]⁺

Theoretical and Computational Chemistry Studies of 2 2 Phenoxyethoxy Isoindole 1,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic characteristics of molecular systems. For derivatives of isoindole-1,3-dione, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine molecular geometry, electronic distribution, and frontier molecular orbitals. niscpr.res.in

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

In a study on a related compound, (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, the HOMO was found to be localized over the substituted aromatic ring, while the LUMO was primarily located over the indole moiety. nih.gov The calculated HOMO-LUMO energy difference for this molecule was 4.59 eV. nih.gov For another series of isoindoline-1,3-dione derivatives, the HOMO-LUMO energy gaps were found to be significantly smaller, indicating higher reactivity and electron transfer capacity in those specific cases. researchgate.net

Table 1: Frontier Molecular Orbital Energies for an Analogous Isoindole-1,3-dione Derivative

ParameterEnergy (eV)
HOMO Energy-6.91
LUMO Energy-2.32
HOMO-LUMO Energy Gap (ΔE)4.59

Data derived from studies on (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester. nih.gov

Conformational Analysis and Energy Landscapes via Ab Initio and Molecular Mechanics Methods

The biological and chemical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. Methods like ab initio calculations and molecular mechanics are used to explore the potential energy surface and map out the energy landscape. researchgate.net

For isoindole-1,3-dione derivatives, a key structural feature is the planarity of the core isoindoline-1,3-dione group. nih.gov However, the substituents attached to the nitrogen atom can rotate, leading to different conformers. For instance, in the crystal structure of a related compound, the dihedral angle between the planar isoindoline-1,3-dione group and an adjacent acetamido moiety was found to be 75.41°. nih.gov Theoretical calculations can predict these torsion angles and the relative energies of different conformers, providing insight into the molecule's flexibility and preferred shapes in various environments.

Molecular Dynamics Simulations for Dynamic Behavior in Solution or Solid State

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a compound, such as its conformational changes and interactions with its environment (e.g., a solvent or a biological receptor).

In the context of isoindole-1,3-dione derivatives, MD simulations have been used to assess the stability of protein-ligand complexes. researchgate.net By calculating the root-mean-square deviation (RMSD) of the protein backbone over the simulation period, researchers can determine if the ligand remains stably bound. A lower RMSD value typically indicates a more stable complex. researchgate.net Such simulations are crucial for understanding how these molecules behave in a dynamic biological environment.

Prediction of Spectroscopic Parameters from First Principles

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters from first principles. This allows for the theoretical calculation of vibrational (infrared) and electronic (UV-Visible) spectra, which can be compared with experimental data to confirm molecular structures and understand electronic transitions.

For the related compound 2-(4-ethoxyphenyl)isoindoline-1,3-dione, DFT calculations at the B3LYP/6-311++G(d,p) level were used to predict its vibrational frequencies. niscpr.res.in The characteristic symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups in the imide ring are of particular interest. The calculated values for these vibrations showed good agreement with the experimentally observed frequencies. niscpr.res.in

Furthermore, Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. niscpr.res.in The calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as those from the HOMO to the LUMO. materialsciencejournal.org

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for C=O Stretching in an Analogous Isoindole-1,3-dione Derivative

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (B3LYP) (cm⁻¹)
C=O Asymmetric Stretch17451753
C=O Symmetric Stretch17151702

Data for 2-(4-ethoxyphenyl)isoindoline-1,3-dione. niscpr.res.in

Quantitative Structure-Property Relationship (QSPR) Approaches for Structural-Property Relationships

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its properties. By developing mathematical equations based on molecular descriptors (e.g., electronic, steric, topological), QSPR can predict the properties of new, unsynthesized compounds. While often used for biological activity, QSPR can also be applied to predict non-biological properties such as boiling point, solubility, or spectral characteristics based purely on structural information. For the isoindole-1,3-dione class of compounds, QSPR could be employed to predict, for example, how different substituents on the phenoxyethoxy side chain might influence its electronic or spectroscopic properties without necessitating new quantum chemical calculations for every derivative.

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis, RDG)

Understanding the non-covalent interactions within a crystal lattice is essential for comprehending the solid-state properties of a compound. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these intermolecular interactions. mdpi.comresearchgate.net It maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts with neighboring molecules.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Isoindole-1,3-dione Derivative

Interaction TypePercentage Contribution (%)
H···H49.2
C···H / H···C22.2
O···H / H···O21.8
N···H / H···N4.2
C···C1.4
O···C / C···O1.2

Data derived from studies on (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester. nih.gov

Reactivity and Reaction Mechanisms Involving 2 2 Phenoxyethoxy Isoindole 1,3 Dione

Nucleophilic and Electrophilic Reactivity at the Isoindole and Phenoxyethoxy Moieties

The reactivity of 2-(2-Phenoxyethoxy)isoindole-1,3-dione is characterized by distinct nucleophilic and electrophilic centers within its structure.

Isoindole Moiety: The isoindole-1,3-dione portion of the molecule contains two carbonyl groups, which are primary sites for nucleophilic attack. The electron-withdrawing nature of these groups renders the carbonyl carbons electrophilic. Nucleophiles can attack these carbons, leading to the opening of the imide ring, a reaction commonly observed in hydrolysis. researchgate.net The nitrogen atom, being bonded to the electron-withdrawing carbonyl groups and an oxygen atom, has significantly reduced nucleophilicity and is not readily involved in nucleophilic reactions. acs.org

Phenoxyethoxy Moiety: This part of the molecule offers several reactive sites.

Nucleophilic Centers: The two ether oxygen atoms possess lone pairs of electrons, making them potential nucleophilic or hydrogen bond accepting sites.

Electrophilic Centers: The phenyl group is susceptible to electrophilic aromatic substitution. The directing effects of the ether oxygen (ortho, para-directing) influence the position of substitution on the aromatic ring.

Table 1: Key Reactive Sites for Nucleophilic and Electrophilic Attack
MoietySiteReactivity TypeDescription
Isoindole-1,3-dioneCarbonyl CarbonsElectrophilicSusceptible to attack by nucleophiles, leading to ring-opening.
PhenoxyethoxyEther OxygensNucleophilicLone pairs can participate in nucleophilic attack or coordination.
Phenyl RingElectrophilicCan undergo electrophilic aromatic substitution.

Thermal and Photochemical Transformations of this compound

N-alkoxyphthalimides, including this compound, are known to undergo distinct transformations upon exposure to heat and light. These reactions often involve the N-O bond, which is the most labile bond in the isoindole portion of the molecule.

Thermal Transformations: Phthalimide (B116566) derivatives are generally thermally stable. researchgate.net Significant decomposition of this compound would require high temperatures, likely leading to non-specific fragmentation of the molecule rather than a clean transformation. The primary pathway for thermal decomposition would likely initiate with the homolytic cleavage of the N-O bond.

Photochemical Transformations: The photochemistry of N-alkoxyphthalimides is a well-studied area, primarily focusing on the generation of alkoxy radicals. researchgate.netresearchgate.net Irradiation with light, particularly in the UV or visible range (often with a photosensitizer), can induce homolytic cleavage of the N-O bond. acs.org

Mechanism: Upon photoexcitation, a single-electron transfer (SET) can occur, either from a photocatalyst or via the formation of an electron-donor-acceptor (EDA) complex, leading to the reductive cleavage of the N-O bond. researchgate.net This process generates a phthalimide anion and a 2-phenoxyethoxy radical.

Subsequent Reactions: The generated 2-phenoxyethoxy radical can then participate in various subsequent reactions, such as hydrogen atom transfer (HAT) or addition to unsaturated systems. researchgate.net

Table 2: Photochemical Reaction Pathways
ConditionKey IntermediatePrimary Product(s)Reference
Visible Light / Photocatalyst2-Phenoxyethoxy radicalPhthalimide anion and products from radical reactions researchgate.netresearchgate.net
UV Irradiation2-Phenoxyethoxy radicalPhthalimide anion and products from radical reactions acs.org

Hydrolysis and Solvolysis Mechanisms of the Isoindole Ring

The isoindole-1,3-dione ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening. cdnsciencepub.comnih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis typically proceeds via an A-2 mechanism. researchgate.net

Protonation: One of the carbonyl oxygen atoms is protonated, which increases the electrophilicity of the corresponding carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.

Ring Opening: The C-N bond cleaves to open the ring, forming the corresponding N-substituted phthalamic acid, 2-(2-phenoxyethoxy)phthalamic acid.

Base-Catalyzed Hydrolysis: In the presence of a base, such as hydroxide (B78521), the hydrolysis occurs through a nucleophilic acyl substitution mechanism. researchgate.netcdnsciencepub.com

Nucleophilic Attack: The hydroxide ion directly attacks one of the electrophilic carbonyl carbons.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Ring Opening: The intermediate collapses, leading to the cleavage of the C-N bond and the formation of the carboxylate and amide functionalities.

Protonation: Subsequent protonation during workup yields the N-substituted phthalamic acid.

The rate of hydrolysis is dependent on factors such as pH, temperature, and the nature of the solvent. researchgate.netresearchgate.net

Investigation of Acid-Base Properties and Protonation Equilibria

The acid-base properties of this compound are determined by the various functional groups present. Unlike unsubstituted phthalimide, which has an acidic N-H proton, this molecule lacks such a site. nih.govnih.gov

Basicity: The molecule possesses several weakly basic sites. The lone pairs of electrons on the two carbonyl oxygens and the two ether oxygens can act as proton acceptors under strongly acidic conditions. The protonation of a carbonyl oxygen is a key initial step in the acid-catalyzed hydrolysis of the imide ring. researchgate.net The nitrogen atom's basicity is negligible due to the delocalization of its lone pair across the two adjacent carbonyl groups.

Protonation Equilibria: In a strong acid, an equilibrium will be established where the protonated forms of the molecule exist. The relative basicity of the carbonyl versus the ether oxygens will determine the predominant site of protonation. Generally, carbonyl oxygens are more readily protonated than ether oxygens in such systems.

Complexation Behavior with Metal Ions or Organic Substrates (e.g., host-guest chemistry)

The presence of multiple heteroatoms with lone pairs of electrons (four oxygens and one nitrogen) gives this compound the potential to act as a ligand in coordination chemistry. researchgate.net

Coordination with Metal Ions: The carbonyl and ether oxygen atoms are the most likely sites for coordination with metal ions. The molecule can act as a multidentate ligand, potentially forming chelate rings with a metal center. Research on similar 1,3-dione compounds has shown their ability to form stable complexes with a variety of metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). researchgate.net The geometry of the resulting complexes would depend on the coordination number of the metal ion and the steric constraints of the ligand.

Host-Guest Chemistry: The aromatic rings and the flexible ether chain could allow for interactions with suitable guest molecules through non-covalent forces such as π-π stacking, hydrogen bonding, and van der Waals forces. The phenoxy group, in particular, can engage in π-stacking interactions with other aromatic systems.

Table 3: Potential Metal Ion Coordination Sites
Potential Donor AtomMoietyType of Interaction
Carbonyl OxygensIsoindole-1,3-dioneLewis base coordination to metal ion
Ether OxygensPhenoxyethoxyLewis base coordination to metal ion

Radical Reactions and Mechanistic Pathways

One of the most significant areas of reactivity for this compound involves radical chemistry. N-alkoxyphthalimides are widely recognized as efficient precursors for alkoxy radicals under mild conditions. acs.orgthieme-connect.comresearchgate.net

Generation of the 2-Phenoxyethoxy Radical: The key mechanistic step is the facile cleavage of the N-O bond. This can be achieved through several methods:

Photoredox Catalysis: Using a photocatalyst and visible light to induce a single-electron reduction of the phthalimide moiety, which fragments to release the alkoxy radical and the phthalimide anion. researchgate.netresearchgate.net

Radical Initiators: Reagents like tributyltin hydride (Bu₃SnH) with azobisisobutyronitrile (AIBN) can also effect the cleavage of the N-O bond to generate the corresponding alkoxy radical. thieme-connect.com

Reductive Cleavage: Recent studies have also explored nickel-catalyzed reductive cross-coupling reactions where an oxidative addition of Ni(0) to the N–O bond occurs. acs.orgacs.org

Mechanistic Pathways of the Radical: Once formed, the 2-phenoxyethoxy radical (PhO-CH₂CH₂-O•) can undergo several characteristic reactions of alkoxy radicals:

Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of 2-phenoxyethanol. This can be an intramolecular process (e.g., 1,5-HAT) if a suitable C-H bond is available, or an intermolecular process. researchgate.netthieme-connect.com

β-Fragmentation (β-Scission): The radical could potentially undergo C-C or C-O bond cleavage beta to the radical center, although this is less common for primary alkoxy radicals compared to tertiary ones. researchgate.netacs.org

Addition to π-Systems: The oxygen-centered radical can add to double or triple bonds, initiating further radical chain processes. thieme-connect.com

These radical pathways make this compound a valuable synthetic intermediate for generating a reactive oxygen-centered radical under controlled conditions. researchgate.net

Applications and Functional Exploration of 2 2 Phenoxyethoxy Isoindole 1,3 Dione in Advanced Materials

Incorporation into Polymeric Systems: Design and Synthesis of Novel Polymers

The isoindole-1,3-dione moiety, also known as a phthalimide (B116566) group, is a well-established building block in the synthesis of high-performance polymers, particularly polyimides. researchgate.net The incorporation of 2-(2-Phenoxyethoxy)isoindole-1,3-dione into polymer chains can be envisioned through several synthetic strategies. The phenoxy group offers a site for further functionalization, potentially leading to the creation of monomers suitable for polymerization. For instance, functional groups such as hydroxyls or amines could be introduced onto the phenyl ring, which could then react with appropriate co-monomers to form polyesters, polyamides, or polyethers.

The flexible ether linkage in the side chain is expected to influence the physical properties of the resulting polymers. Unlike the rigidity typically associated with aromatic polyimides, the phenoxyethoxy group can introduce a degree of flexibility, potentially lowering the glass transition temperature (Tg) and improving the processability of the material. This can lead to polymers with a tailored balance of thermal stability, inherited from the imide ring, and mechanical flexibility.

Research into related N-substituted isoindole-1,3-dione derivatives has shown their utility as additives in polymer formulations. researchgate.net They can act as plasticizers, stabilizers, or colorants. The specific structure of this compound suggests it could modify the refractive index or dielectric properties of a host polymer matrix.

Table 1: Potential Polymer Systems Incorporating this compound Functionality

Polymer Type Monomer Strategy Potential Properties
Polyimide Diamine containing the phenoxyethoxy-isoindoledione moiety reacted with a dianhydride. Enhanced solubility, modified thermal properties, potential for photosensitivity.
Polyester Diol or diacid derivative of the compound copolymerized with standard monomers. Increased flexibility, tailored refractive index, improved dyeability.

Photoactive Materials: Luminescent and Fluorescent Properties for Optoelectronic Applications

N-substituted isoindole-1,3-dione derivatives are recognized as promising candidates for nonlinear optical (NLO) materials due to the presence of delocalized π-electrons. acgpubs.org The electronic structure of this compound, featuring an electron-accepting imide core and an electron-donating phenoxy group, creates an intramolecular charge-transfer (ICT) character. This ICT potential is fundamental to its photoactive properties.

Upon excitation with ultraviolet light, molecules with ICT characteristics can exhibit significant fluorescence, often with a large Stokes shift, which is beneficial for optoelectronic applications like organic light-emitting diodes (OLEDs). nih.gov The emission wavelength and quantum yield are highly sensitive to the solvent polarity and the specific electronic nature of the substituents. researchgate.net For this compound, the interaction between the phenoxy and isoindoledione moieties would dictate the energy of the excited state and thus the color of the emitted light.

Table 2: Predicted Photophysical Properties and Potential Applications

Property Predicted Characteristic Rationale Potential Application
Absorption (λ_abs) ~230-350 nm Based on π-π* transitions in aromatic and imide systems. acgpubs.org UV-absorbers, photoinitiators.
Emission (λ_em) Blue to Green region Intramolecular charge transfer from phenoxy to isoindoledione. OLEDs, fluorescent probes.
Quantum Yield (Φ_F) Moderate to High Dependent on the rigidity of the structure and solvent environment. researchgate.net Solid-state lighting, optical sensors.

Supramolecular Assemblies: Self-Assembly and Non-Covalent Interactions

The molecular structure of this compound is well-suited for participating in supramolecular chemistry. Self-assembly is driven by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions. nih.gov The planar, electron-deficient isoindole-1,3-dione ring system can readily engage in π-π stacking interactions with the electron-rich phenoxy group of an adjacent molecule.

The oxygen atoms in the ether linkage and the carbonyl groups of the imide can act as hydrogen bond acceptors if a suitable donor is present in the system. While the molecule itself lacks strong hydrogen bond donors, it can co-assemble with other molecules that do. These non-covalent interactions are the driving force for the formation of ordered structures such as liquid crystals, gels, or crystalline co-assemblies. nih.gov The balance between the rigid aromatic parts and the flexible ether linkage will be critical in determining the morphology of the resulting supramolecular structures.

Sensor Development: Chemo-sensors

The potential for this compound to act as a chemo-sensor is rooted in its photoactive properties and the presence of specific binding sites. The fluorescence of isoindole derivatives can be quenched or enhanced in the presence of certain analytes. The mechanism of sensing often involves photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).

The ether oxygen atoms and the imide group could serve as binding sites for metal cations. Coordination of a metal ion would perturb the electronic structure of the molecule, leading to a detectable change in its absorption or emission spectrum. Similarly, the aromatic cavities formed by the phenoxy and isoindoledione rings could host small organic molecules through van der Waals forces or π-π interactions, again resulting in a measurable optical response. The selectivity of the sensor would be determined by the size, shape, and electronic complementarity between the binding site and the target analyte.

Surface Functionalization and Interface Chemistry

The ability to modify and control the properties of surfaces is crucial in materials science. This compound can be used to functionalize surfaces through either physisorption or chemisorption. The aromatic rings can facilitate physisorption onto graphitic or other aromatic surfaces via π-π stacking.

For covalent attachment (chemisorption), the molecule would first need to be modified. For example, introducing a silane (B1218182) group would allow it to be grafted onto silica (B1680970) or glass surfaces. Alternatively, introducing a carboxylic acid or thiol group would enable binding to metal oxide or gold surfaces, respectively. Such functionalized surfaces could exhibit altered wettability, adhesion, or optical properties. The phenoxyethoxy chain would act as a flexible spacer, positioning the isoindoledione group at a controlled distance from the surface, which could be important for creating well-defined molecular interfaces.

Catalytic Applications: Ligand Design and Organocatalysis

In the realm of catalysis, the this compound structure offers possibilities in both ligand design for metal-based catalysis and in organocatalysis. The oxygen and nitrogen atoms possess lone pairs of electrons that could coordinate to a metal center, making the molecule a potential ligand in coordination chemistry. The flexibility of the ether chain combined with the rigidity of the terminal aromatic groups could allow it to act as a bidentate or even tridentate ligand, depending on the coordination geometry of the metal.

As an organocatalyst, the imide functionality could be exploited. The acidic proton on a related N-hydroxyphthalimide can be abstracted to generate a phthalimide-N-oxyl (PINO) radical, which is a known catalyst for C-H functionalization reactions. researchgate.net While the target compound lacks this hydroxyl group, the core imide structure is a precursor to catalytically active species in various organic transformations. The molecule could serve as a scaffold upon which other catalytically active groups are built.

Derivatization and Structural Modification of 2 2 Phenoxyethoxy Isoindole 1,3 Dione

Synthesis of Analogs with Modified Phenoxyethoxy Chains

Modification of the phenoxyethoxy side chain of 2-(2-phenoxyethoxy)isoindole-1,3-dione allows for the exploration of analogs with altered electronic and steric properties. A significant modification involves the replacement of the ether oxygen atom with other heteroatoms, such as sulfur, to yield thioether and sulfone derivatives.

The synthesis of a thioether analog can be achieved through the reaction of a phenoxyethyl halide with a sulfur nucleophile, followed by reaction with phthalimide (B116566). For instance, the synthesis of 2-(2-(phenylthio)ethyl)isoindole-1,3-dione, a related analog, involves the reaction of 2-bromoethyl phenyl sulfide (B99878) with potassium phthalimide. This reaction proceeds via a nucleophilic substitution where the phthalimide anion displaces the bromide ion.

Further oxidation of the resulting thioether yields the corresponding sulfoxide (B87167) and sulfone analogs. The oxidation can be controlled to selectively produce either the sulfoxide or the sulfone by choosing appropriate oxidizing agents and reaction conditions. For example, using one equivalent of an oxidizing agent like hydrogen peroxide can yield the sulfoxide, while using an excess of a stronger oxidizing agent like potassium permanganate (B83412) can lead to the sulfone.

These modifications significantly impact the chemical properties of the side chain. The thioether linkage is less polar and more lipophilic than the ether linkage, while the sulfone group is highly polar and can act as a hydrogen bond acceptor. These changes can influence the molecule's solubility, reactivity, and interactions with other molecules.

Functionalization of the Isoindole Ring System

The aromatic isoindole ring system of this compound is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups. Nitration of the phthalimide ring is a common first step to introduce functionality. The reaction of this compound with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, can introduce a nitro group onto the benzene (B151609) ring of the isoindole moiety. The position of nitration is directed by the existing carbonyl groups, typically favoring substitution at the 4-position.

Subsequent reduction of the nitro group provides access to an amino-functionalized derivative. This reduction can be carried out using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The resulting amino group serves as a versatile handle for further derivatization, such as acylation, alkylation, or diazotization reactions, opening up a wide array of synthetic possibilities for novel analogs.

The introduction of electron-withdrawing groups like the nitro group or electron-donating groups like the amino group can significantly alter the electronic properties of the isoindole ring, influencing its reactivity in subsequent chemical transformations.

Introduction of Chiral Centers for Stereoselective Synthesis

The synthesis of enantiomerically pure derivatives of this compound can be achieved through various strategies, including the use of chiral building blocks derived from the chiral pool, the application of chiral auxiliaries, or the development of asymmetric catalytic methods.

One approach involves starting with a chiral precursor for the phenoxyethoxy side chain. For example, a chiral epoxide can be opened by phenol (B47542) to generate a chiral alcohol, which can then be converted to a leaving group and reacted with phthalimide. This strategy transfers the chirality from the starting material to the final product.

Alternatively, a chiral auxiliary can be attached to the isoindole-1,3-dione scaffold to direct the stereoselective introduction of a new chiral center. For instance, if a prochiral center exists within a modified side chain, a chiral base or catalyst can be used to achieve a stereoselective reaction.

Asymmetric catalytic methods offer a more efficient route to chiral derivatives. For example, an asymmetric hydrogenation of a precursor containing a carbon-carbon double bond in the side chain, using a chiral rhodium or ruthenium catalyst, could establish a new stereocenter with high enantioselectivity. While specific examples for the direct asymmetric synthesis of this compound derivatives are not extensively documented, the principles of asymmetric synthesis provide a clear framework for accessing chiral analogs.

Exploration of Structure-Reactivity Relationships in Derivatives

The reactivity of this compound and its derivatives is significantly influenced by the electronic and steric nature of the substituents on both the isoindole ring and the phenoxyethoxy chain.

Electronic Effects: The introduction of electron-donating groups (e.g., -NH2, -OR) on the phthalimide ring increases the electron density of the aromatic system. This can enhance the rate of electrophilic substitution reactions on the ring but may decrease the reactivity of the carbonyl groups towards nucleophiles. Conversely, electron-withdrawing groups (e.g., -NO2, -CN) decrease the electron density, deactivating the ring towards electrophilic attack but increasing the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. For instance, the hydrolysis of the imide bond can be influenced by these substituents.

Steric Effects: The steric bulk of substituents on the isoindole ring or the phenoxyethoxy chain can hinder the approach of reactants, thereby slowing down reaction rates. For example, a bulky substituent at the ortho-position of the phenoxy group could sterically impede reactions involving the ether oxygen or the adjacent methylene (B1212753) groups. Similarly, functionalization of the isoindole ring at positions close to the imide carbonyls could influence the accessibility of these groups to nucleophiles.

Understanding these structure-reactivity relationships is crucial for designing derivatives with desired chemical properties and for predicting their behavior in various chemical transformations.

Design of Pro-Molecules for Controlled Release

The design of pro-molecules, or prodrugs, of this compound involves the attachment of a chemically labile group that can be cleaved under specific conditions to release the parent molecule. The chemical mechanism of release is a key focus in the design of these pro-molecules.

A common strategy involves the introduction of an ester linkage that is susceptible to hydrolysis. For example, a hydroxyl group could be introduced into the phenoxyethoxy chain, which is then esterified with a promoiety. The rate of hydrolysis of this ester bond can be tuned by altering the steric and electronic properties of the promoiety. Bulky groups near the ester carbonyl can slow down hydrolysis due to steric hindrance, while electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon and accelerate hydrolysis.

Another approach is to utilize linkers that are cleaved by specific chemical triggers. For instance, a linker that is sensitive to changes in pH could be employed. Under neutral conditions, the pro-molecule is stable, but upon a shift to acidic or basic conditions, the linker is cleaved, releasing the active molecule. The hydrolysis of N-substituted phthalimides, for example, is known to be pH-dependent.

The design of such pro-molecules requires a careful balance between stability under storage and transport conditions and efficient cleavage at the desired site and time, all governed by the principles of chemical kinetics and reaction mechanisms.

Synthesis of Chemically Relevant Metabolites

The chemical synthesis of potential metabolites of this compound is important for understanding its biotransformation pathways. Common metabolic transformations include hydroxylation of aromatic rings and cleavage of ether linkages.

Hydroxylation: The synthesis of a hydroxylated metabolite, for instance, with a hydroxyl group on the phenoxy ring, can be achieved by starting with a pre-functionalized building block. For example, a protected dihydroxyphenol, such as hydroquinone (B1673460) monobenzyl ether, could be reacted with a suitable ethylene (B1197577) derivative, followed by coupling with phthalimide and subsequent deprotection to yield the hydroxylated product.

Ether Cleavage: The cleavage of the ether bond in the phenoxyethoxy chain would lead to metabolites such as phenol and 2-(2-hydroxyethoxy)isoindole-1,3-dione. The chemical synthesis of the latter can be accomplished by the reaction of 2-(2-aminoethoxy)ethanol (B1664899) with phthalic anhydride (B1165640). This reaction involves the formation of a phthalamic acid intermediate, which then cyclizes upon heating to form the desired imide.

These synthetic routes provide access to authentic samples of potential metabolites, which are essential for their identification in biological samples and for studying their chemical and biological properties.

Conclusion and Future Research Directions for 2 2 Phenoxyethoxy Isoindole 1,3 Dione Research

Summary of Key Findings and Contributions to Chemical Knowledge

Table 1: Chemical Identifiers for 2-(2-Phenoxyethoxy)isoindole-1,3-dione

Identifier Value
IUPAC Name This compound
CAS Number 83725-61-5
Molecular Formula C₁₆H₁₃NO₄

| Molecular Weight | 283.28 g/mol |

While specific research on this compound is lacking, the broader class of N-substituted isoindole-1,3-diones has been extensively studied. This body of work provides a foundational understanding of the general synthesis, reactivity, and potential applications that could be extrapolated to this compound.

Unexplored Reactivity and Synthetic Opportunities

The synthesis of this compound would likely follow established protocols for the preparation of N-substituted phthalimides. A common method involves the condensation of phthalic anhydride (B1165640) with the corresponding amine, in this case, 2-phenoxyethan-1-amine. This reaction, often carried out in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF) with heating, is a variation of the Gabriel synthesis.

Further exploration of its reactivity is warranted. For instance, the phenoxyethoxy side chain could be a target for various chemical modifications to create a library of analogs. The reactivity of the isoindole-1,3-dione core, such as reduction or ring-opening reactions, also presents opportunities for creating novel chemical entities.

Potential for Novel Material Science Applications

The structural characteristics of this compound suggest potential applications in material science. The planar and aromatic nature of the phthalimide (B116566) group can facilitate π-π stacking interactions, which are crucial for the formation of ordered molecular assemblies. The flexible phenoxyethoxy chain could influence the solubility and processing properties of materials derived from this compound.

Isoindole-1,3-dione derivatives have been investigated for their optical and electronic properties. Future research could explore whether this compound or its polymers exhibit interesting photophysical properties, such as fluorescence or phosphorescence, which could be harnessed in the development of organic light-emitting diodes (OLEDs) or sensors.

Future Directions in Computational Studies and Theoretical Predictions

Given the limited experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to:

Optimize the molecular geometry: Determine the most stable conformation of the molecule.

Predict spectroscopic properties: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in future experimental characterization.

Analyze the electronic structure: Investigate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand its electronic properties and potential reactivity.

Perform molecular docking studies: Predict the binding affinity of the compound to various biological targets, thereby guiding medicinal chemistry efforts.

These theoretical predictions can provide valuable insights and direct future experimental work, saving both time and resources.

Emerging Areas for this compound and its Analogs

The true potential of this compound and its derivatives lies in their systematic investigation. Key emerging areas for research include:

Medicinal Chemistry: Synthesis and screening of a library of analogs with modifications on the phenoxy ring and the ethoxy linker to explore their structure-activity relationships (SAR) for various therapeutic targets. The well-documented biological activities of other isoindole-1,3-diones suggest that this compound could be a starting point for developing new drugs.

Polymer Chemistry: Incorporation of the this compound moiety into polymer backbones could lead to the development of new high-performance materials with enhanced thermal stability, and specific optical or electronic properties.

Supramolecular Chemistry: The potential for self-assembly through non-covalent interactions makes this compound an interesting building block for the construction of novel supramolecular architectures with applications in areas such as drug delivery and catalysis.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Phenoxyethoxy)isoindole-1,3-dione and its derivatives?

The synthesis of isoindole-1,3-dione derivatives typically involves condensation reactions between phthalic anhydride derivatives and amines or alcohols. For example:

  • Nucleophilic substitution : Reacting hydroxyalkylphthalimides with aryl halides or phenols under reflux conditions (e.g., CHCl₃ or acetone) yields substituted derivatives with high purity .
  • Palladium-catalyzed aminocarbonylation : This one-step method uses o-halobenzoates and amines to produce 2-substituted isoindole-1,3-diones, tolerating functional groups like methoxy, nitro, and ketones .
  • Crystallization optimization : Purification via solvent systems (e.g., CHCl₃ or methanol) improves yields (up to 93%) and minimizes impurities .

Q. Which analytical techniques are critical for confirming the structure of isoindole-1,3-dione derivatives?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions and stereoisomer ratios (e.g., 5:95 for aziridine derivatives) .
  • Infrared (IR) spectroscopy : Confirms carbonyl (C=O) stretches (~1700–1660 cm⁻¹) and other functional groups .
  • Elemental analysis : Validates C/H/N content, though minor discrepancies (<0.3%) may arise due to solvent residues or hygroscopicity .
  • High-resolution mass spectrometry (HRMS) : Provides exact molecular weights for intermediates and final products .

Q. How can researchers ensure reproducibility in synthesizing halogen-substituted isoindole-1,3-diones?

  • Control reaction stoichiometry : Use a 1:1 molar ratio of phthalimide precursors to aryl halides to avoid side reactions .
  • Monitor reaction progress : Thin-layer chromatography (TLC) with solvents like ethyl acetate/toluene (Rf ~0.6–0.8) helps track product formation .
  • Standardize crystallization : Optimize solvent polarity (e.g., CHCl₃ for high yields, methanol for nitro-substituted derivatives) to ensure consistent purity .

Advanced Research Questions

Q. How can stereoisomerism in substituted isoindole-1,3-diones be resolved?

  • Dynamic NMR analysis : Detect diastereomeric ratios (e.g., 85:15 for methyl-phenyl aziridine derivatives) through splitting patterns in ¹H NMR .
  • X-ray crystallography : Determine absolute configurations, as demonstrated for 2-(4-methyl-2-phenyl-oxazol-4-yl) derivatives .
  • Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) for pharmacologically active isomers .

Q. What strategies enhance the biological activity of isoindole-1,3-diones as enzyme inhibitors?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., nitro or fluoro) to improve binding affinity with monoamine oxidase (MAO) and cholinesterase (ChE) active sites .
  • Hybrid pharmacophores : Combine isoindole-1,3-dione with tetraline or naphthalimide moieties to enhance cytotoxicity and anti-inflammatory properties .
  • Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with MAO-B or ChE catalytic pockets, guiding rational design .

Q. How can computational methods predict physicochemical properties of isoindole-1,3-dione derivatives?

  • Lipophilicity (LogP) : Calculated using software like MarvinSketch (e.g., LogP = 1.73 for cyclohexyl derivatives) to assess membrane permeability .
  • Polar surface area (PSA) : Predict bioavailability via tools like Molinspiration (PSA ~54.45 Ų for 2-oxocyclohexyl derivatives) .
  • DFT calculations : Optimize geometries and evaluate electronic properties (e.g., HOMO-LUMO gaps) for reactivity predictions .

Q. How are boronic ester-functionalized isoindole-1,3-diones utilized in cross-coupling reactions?

  • Suzuki-Miyaura coupling : Derivatives like 2-(4-boronic ester-benzyl)isoindole-1,3-dione act as intermediates for biaryl synthesis, enabling access to fluorescent probes or drug candidates .
  • Protodeboronation : Remove boron groups under acidic conditions to generate hydroxyl or aryl substituents for further functionalization .

Methodological Challenges

Q. How to address discrepancies in elemental analysis data for isoindole-1,3-diones?

  • Dry samples thoroughly : Hygroscopic compounds may retain solvent molecules, altering observed C/H/N values. Use vacuum drying (<0.1 mmHg, 24h) .
  • Cross-validate with HRMS : Confirm molecular formulas independently to rule out synthesis errors .

Q. How to optimize palladium-catalyzed synthesis for scale-up?

  • Catalyst loading : Reduce Pd(OAc)₂ to 0.5–1 mol% to minimize costs while maintaining yields >80% .
  • Solvent selection : Use toluene or DMF for better solubility of o-halobenzoates and amines at 80–100°C .
  • Inert atmosphere : Purge reactions with nitrogen to prevent catalyst deactivation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.